3-Amino-5-methylpyridin-2(1H)-one
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Overview
Description
3-Amino-5-methylpyridin-2(1H)-one is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been used as ligands in platinum complexes, which have shown protein kinase inhibitory action at nanomolar levels . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might suggest potential involvement of this compound in similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds such as 2-amino-3-methylpyridine have been studied in vitro using rat and rabbit hepatic preparations, where various metabolites were formed . This suggests that this compound might have similar pharmacokinetic properties, but further studies are required to confirm this.
Result of Action
Similar compounds have shown protein kinase inhibitory action , suggesting that this compound might have similar effects. More research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-Amino-5-methylpyridine, the compound can be synthesized by introducing an oxygen atom at the 2-position through oxidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-Amino-5-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyridine
- 3-Amino-4-methylpyridine
- 3-Amino-6-methylpyridine
Uniqueness
3-Amino-5-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
3-Amino-5-methylpyridin-2(1H)-one, also known as 3-amino-5-methyl-2-pyridone, is a pyridine derivative with significant biological activities. Its molecular formula is C6H8N2O, and it has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by:
- Molecular Weight : 124.14 g/mol
- Melting Point : Approximately 170 °C
- Solubility : Soluble in water and organic solvents.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound acts primarily through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
- Antiproliferative Effects : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For instance:
- A study evaluated its effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer) cells. The compound exhibited significant antiproliferative activity, with IC50 values ranging from 6.25 µM to 50 µM depending on the cell line tested .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 6.25 |
HeLa | 25 |
A549 | 50 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- In a study focusing on Chlamydia infections, derivatives of this compound demonstrated selective activity against Chlamydia trachomatis, suggesting a potential role in developing new antimicrobial agents .
Case Study 1: Antitumor Activity
A recent investigation into the structure-activity relationship (SAR) of pyridine derivatives highlighted that modifications to the amino group significantly enhance antiproliferative activity against cancer cell lines. In particular, compounds similar to this compound showed improved efficacy when hydroxylated or when additional functional groups were introduced .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of various pyridine derivatives, this compound was found to exhibit moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involved disruption of bacterial membrane integrity, leading to cell lysis .
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMWKBGTHYWHGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628117 |
Source
|
Record name | 3-Amino-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-51-7 |
Source
|
Record name | 3-Amino-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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